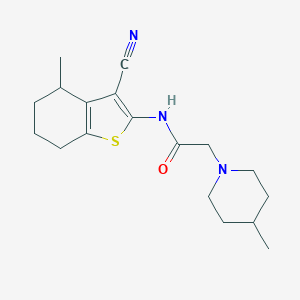
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a key mediator of immune cell signaling, and TAK-659 has shown potential as a therapeutic agent for various immune-related disorders.
作用机制
TAK-659 selectively inhibits N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which is a non-receptor tyrosine kinase that plays a critical role in immune cell signaling. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is involved in the activation of various immune cells, including B cells, T cells, and macrophages. By inhibiting N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, TAK-659 can modulate immune cell function and reduce inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B cell receptor signaling, the suppression of cytokine production, and the modulation of immune cell migration. These effects make it a promising therapeutic agent for various immune-related disorders.
实验室实验的优点和局限性
One of the main advantages of TAK-659 for lab experiments is its selectivity for N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which reduces the potential for off-target effects. Additionally, TAK-659 has shown good pharmacokinetic properties, making it suitable for in vivo studies. One limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on TAK-659, including the exploration of its therapeutic potential in various immune-related disorders, the optimization of its pharmacokinetic properties, and the development of novel N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide inhibitors with improved selectivity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 on immune cell signaling and function.
合成方法
The synthesis of TAK-659 involves several steps, including the condensation of 2-aminobenzothiophene with ethyl cyanoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 4-methylpiperidine-4-carboxylic acid chloride to yield TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various immune-related disorders, including autoimmune diseases, inflammatory disorders, and cancer. It has shown promising results in preclinical studies, demonstrating its ability to inhibit N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide signaling and modulate immune cell function.
属性
分子式 |
C18H25N3OS |
|---|---|
分子量 |
331.5 g/mol |
IUPAC 名称 |
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C18H25N3OS/c1-12-6-8-21(9-7-12)11-16(22)20-18-14(10-19)17-13(2)4-3-5-15(17)23-18/h12-13H,3-9,11H2,1-2H3,(H,20,22) |
InChI 键 |
VXADJRVIHVUGGG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N |
规范 SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(4-Chlorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276248.png)
![8-(3-Methylphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276249.png)
![5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276250.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276252.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[3,2-d]pyrimidin-6-yl]phenyl methyl ether](/img/structure/B276253.png)
![4-[3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ethyl ether](/img/structure/B276255.png)
![4-[7-(4-acetyl-1,4-diazepan-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ethyl ether](/img/structure/B276256.png)
![2-(3-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B276258.png)
![7-Amino-5-(5-methyl-2-furyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276260.png)
![7-Amino-5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276261.png)
![7-Amino-5-(4-chlorophenyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276262.png)
![7-Amino-2,5-bis(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276264.png)
![3-amino-5-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276266.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276269.png)